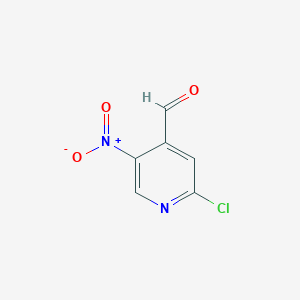

2-Chloro-5-nitropyridine-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5-nitropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O3/c7-6-1-4(3-10)5(2-8-6)9(11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDLQCJPZKJSTIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677342 | |

| Record name | 2-Chloro-5-nitropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946136-72-7 | |

| Record name | 2-Chloro-5-nitropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-Chloro-5-nitropyridine-4-carbaldehyde (CAS 946136-72-7)

[1]

Executive Summary: The "Tri-Functional" Scaffold

In the landscape of modern heterocyclic chemistry, 2-Chloro-5-nitropyridine-4-carbaldehyde (CAS 946136-72-7) represents a high-value "hub" intermediate. Its utility stems from its unique orthogonal reactivity . The molecule possesses three distinct reactive handles—an electrophilic aldehyde, a nucleophile-labile halogen, and a reducible nitro group—arranged on a pyridine core.[1]

This specific substitution pattern allows for the rapid construction of fused bicyclic systems (e.g., pyrido[2,3-d]pyrimidines, 1,6-naphthyridines) often found in kinase inhibitors and anti-infectives. Unlike simpler pyridines, the 5-nitro group activates the 2-chloro position for

Chemical Profile & Physical Properties[1][3][4][5][6][7][8]

The following data aggregates experimental and predicted values suitable for laboratory handling and stoichiometric calculations.

| Property | Value | Note |

| CAS Number | 946136-72-7 | |

| IUPAC Name | This compound | Also: 2-Chloro-5-nitroisonicotinaldehyde |

| Molecular Formula | ||

| Molecular Weight | 186.55 g/mol | |

| Appearance | Yellow to light beige solid | Typical of nitropyridines |

| Melting Point | 105–108 °C | Range varies by purity/polymorph |

| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Poor water solubility |

| Storage | 2–8 °C, Inert Atmosphere | Aldehyde is oxidation-sensitive |

| Hazards | Irritant (H315, H319, H335) | Handle in fume hood |

Synthetic Pathways & Production[6][10]

The synthesis of CAS 946136-72-7 is non-trivial due to the sensitivity of the aldehyde group in the presence of the electron-deficient pyridine ring. The most robust route utilized in medicinal chemistry involves the oxidative functionalization of the 4-methyl precursor.

Retrosynthetic Analysis

The 4-carbaldehyde moiety is typically installed via oxidation of a methyl group or hydrolysis of a gem-dihalide. The 2-chloro and 5-nitro substituents are established upstream to leverage their directing effects.

Primary Synthetic Workflow (Recommended)

This protocol utilizes 2-Chloro-4-methyl-5-nitropyridine as the critical precursor.

-

Precursor Synthesis: Nitration of 2-chloro-4-methylpyridine (or chlorination of 4-methyl-5-nitropyridin-2-ol).

-

Enamine Formation (The Bredereck Method): Reaction with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) to form the enamine. This activates the methyl group.

-

Oxidative Cleavage: Treatment with Sodium Periodate (

) or Potassium Permanganate (

Alternative Direct Oxidation: Selenium Dioxide (

Visualization of Synthesis Logic

Figure 1: Step-wise synthesis from commercially available starting materials via the Enamine route.

Critical Experimental Protocol

Objective: Synthesis of this compound via

Reagents:

-

2-Chloro-4-methyl-5-nitropyridine (1.0 equiv)

-

Selenium Dioxide (

) (1.5 equiv) -

1,4-Dioxane (Solvent)

-

Water (Trace, to facilitate reaction)

Step-by-Step Methodology:

-

Setup: In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-Chloro-4-methyl-5-nitropyridine (10 mmol) in 1,4-Dioxane (50 mL).

-

Addition: Add Selenium Dioxide (15 mmol) in a single portion. Add 1 mL of water.

-

Reaction: Heat the mixture to reflux (100–105 °C) . Monitor by TLC (typically 4–12 hours). The starting material (less polar) will disappear, and the aldehyde (more polar, UV active) will appear.

-

Tip: If the reaction stalls, a second portion of

(0.5 equiv) may be added.

-

-

Workup (Critical for Purity):

-

Cool to room temperature.

-

Filter the reaction mixture through a pad of Celite to remove black selenium solids. Rinse the pad with Ethyl Acetate.

-

Concentrate the filtrate under reduced pressure to remove dioxane.

-

-

Purification: The residue is often a yellow oil or semi-solid. Purify via Flash Column Chromatography (Silica Gel).

-

Eluent: Hexanes/Ethyl Acetate gradient (Start 90:10, ramp to 60:40).

-

Validation: Verify fractions by

NMR (Aldehyde proton appears singlet ~10.0–10.5 ppm).

-

Structural Biology & Reactivity Map

The power of CAS 946136-72-7 lies in its ability to serve as a "switchboard" for scaffold hopping.

Orthogonal Reactivity[1]

-

Site A (C4-Aldehyde): The "Anchor." Used for reductive aminations to attach solubilizing tails or Wittig reactions to extend carbon chains.

-

Site B (C2-Chloro): The "Electrophile." Highly activated. Readily displaced by amines, thiols, or alkoxides via

. The 5-nitro group lowers the energy barrier for this substitution significantly compared to 2-chloropyridine. -

Site C (C5-Nitro): The "Latent Nucleophile." Upon reduction (Fe/AcOH or

/Pd), it becomes an amine (

Divergent Synthesis Diagram

Figure 2: Divergent synthesis pathways leveraging the three functional handles.

Safety & Handling (SDS Summary)

-

Signal Word: WARNING

-

GHS Classifications:

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Aldehydes can auto-oxidize to carboxylic acids (2-chloro-5-nitropyridine-4-carboxylic acid) upon prolonged exposure to air.

References

Sources

- 1. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 2. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solutions.covestro.com [solutions.covestro.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

2-Chloro-5-nitropyridine-4-carbaldehyde: Structural Analysis and Synthetic Utility

The following technical guide details the structural analysis, synthesis, and applications of 2-Chloro-5-nitropyridine-4-carbaldehyde .

Executive Summary

This compound (CAS: 946136-72-7) is a highly functionalized pyridine derivative utilized primarily as a scaffold in the synthesis of fused heterocyclic systems. Its unique substitution pattern—featuring an electrophilic aldehyde, a nucleofugal chlorine, and an electron-withdrawing nitro group—makes it a "linchpin" intermediate for constructing complex pharmacophores, particularly azaindoles and naphthyridines used in kinase inhibitor development.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 946136-72-7 |

| Molecular Formula | C₆H₃ClN₂O₃ |

| Molecular Weight | 186.55 g/mol |

| SMILES | C1=C(C(=CN=C1Cl)[O-])C=O |

| Appearance | Pale yellow to tan solid (typical) |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

Structural Analysis

The molecule possesses three distinct reactive centers, creating a specific order of reactivity that chemists can exploit:

-

C2-Chloro Position: Highly activated for Nucleophilic Aromatic Substitution (

) due to the ortho-nitro group and the para-relationship to the ring nitrogen. -

C4-Aldehyde: A handle for condensation reactions (Wittig, Knoevenagel) or reductive amination.

-

C5-Nitro Group: A latent amino group. Reduction of this group after manipulating the aldehyde allows for intramolecular cyclization.

Synthetic Pathways[1][2]

The synthesis of this compound is typically achieved via the oxidation of its methyl precursor. Direct formylation of the nitro-pyridine core is difficult due to the electron-deficient nature of the ring.

Primary Route: Oxidation of 2-Chloro-4-methyl-5-nitropyridine

This route utilizes Selenium Dioxide (

Step-by-Step Protocol:

-

Precursor Preparation: Start with 2-chloro-4-methyl-5-nitropyridine (CAS 97944-45-1). This can be synthesized by nitrating 2-chloro-4-methylpyridine.

-

Oxidation:

-

Dissolve the precursor (1.0 eq) in 1,4-dioxane.

-

Add Selenium Dioxide (

, 1.2 eq). -

Heat to reflux (approx. 100°C) for 4–6 hours. Monitoring via TLC is critical as over-oxidation to the carboxylic acid can occur.

-

Note: The presence of the nitro group activates the methyl protons, facilitating this oxidation.

-

-

Workup: Filter through a celite pad to remove selenium byproducts. Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Visualization of Synthesis Logic

The following diagram illustrates the synthetic flow from commercially available starting materials.

Caption: Synthetic route converting 2-chloro-4-methylpyridine to the target aldehyde via nitration and selective oxidation.

Reactivity & Applications in Drug Discovery

This compound is a "privileged scaffold" because it allows for Diversity-Oriented Synthesis (DOS) . The order of operations is critical: usually, the aldehyde is manipulated first or the chlorine is displaced, depending on the target chemotype.

A. Synthesis of 6-Azaindoles

One of the most valuable applications is the synthesis of 6-azaindoles (pyrrolo[2,3-c]pyridines), a core structure in many kinase inhibitors (e.g., Vemurafenib analogs).

Mechanism:

-

Condensation: React the aldehyde with a nitro-alkane or perform a Wittig reaction to extend the carbon chain.

-

Cyclization: Reductive cyclization (using Fe/AcOH or

/Pd) reduces both the nitro group (to amine) and the alkene, leading to spontaneous intramolecular attack on the pendant chain to close the pyrrole ring.

B. Diversification

The C2-Chlorine is highly labile. It can be displaced before cyclization to introduce diversity.

-

Reagents: Primary/Secondary amines, alkoxides, thiols.

-

Conditions:

, DMF, Room Temperature to 60°C. -

Selectivity: The C2-Cl is significantly more reactive than the C4-Aldehyde towards nucleophiles, but care must be taken to avoid Schiff base formation at the aldehyde if using primary amines (protecting the aldehyde as an acetal may be required).

Reactivity Map

Caption: Divergent synthesis pathways available from the core scaffold.

Handling and Safety Data

-

Hazards: As a nitro-pyridine derivative, this compound is likely a skin and eye irritant. It may possess sensitizing properties.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Aldehydes are prone to oxidation to carboxylic acids upon air exposure.

-

Incompatibility: Strong oxidizing agents, strong bases (can cause polymerization or decomposition of the aldehyde).

References

-

PubChem Compound Summary. (2025). This compound (CID 46916249). National Center for Biotechnology Information. Link

-

Biosynth. (2025). 2-Chloro-5-methyl-4-nitropyridine (Precursor Data). Link

-

Jubilant Ingrevia. (2025). Safety Data Sheet: 2-Chloro-5-nitropyridine. Link

-

BenchChem. (2025).[1] Technical Support: Synthesis of Nitro-Halo-Pyridines. Link

Sources

Synthesis Pathway for 2-Chloro-5-nitropyridine-4-carbaldehyde

Executive Summary

2-Chloro-5-nitropyridine-4-carbaldehyde (CAS: 946136-72-7) is a critical heterocyclic building block utilized in the development of kinase inhibitors and other bioactive small molecules.[1] Its structural core features a highly functionalizable pyridine ring with three distinct reactive handles: an electrophilic aldehyde at C4, a nucleophilic displacement-susceptible chloride at C2, and a reducible nitro group at C5.

This guide details the Enamine-Oxidative Cleavage Route , widely regarded as the "Gold Standard" for synthesizing electron-deficient pyridine aldehydes. Unlike direct oxidation methods (e.g., SeO₂), which often suffer from over-oxidation or poor selectivity on nitro-substituted rings, this two-step protocol utilizes the inherent acidity of the C4-methyl group to ensure high regioselectivity and yield.

Key Compound Data

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 946136-72-7 |

| Molecular Formula | C₆H₃ClN₂O₃ |

| Molecular Weight | 186.55 g/mol |

| Precursor | 2-Chloro-4-methyl-5-nitropyridine (CAS: 23056-33-9) |

Retrosynthetic Analysis

The synthesis relies on the "Batcho-Leimgruber" indole synthesis logic, exploiting the acidity of the methyl protons ortho to the electron-withdrawing nitro group.

-

Target Disconnection: The C4-aldehyde is traced back to a C4-methyl group.

-

Activation: The C4-methyl protons in 2-chloro-4-methyl-5-nitropyridine are significantly acidified by the combined electron-withdrawing effects of the C5-nitro group and the pyridine nitrogen.

-

Functionalization: Condensation with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) converts the methyl group into an electron-rich enamine.

-

Cleavage: Oxidative cleavage of the enamine alkene yields the target aldehyde.

Figure 1: Retrosynthetic logic flow from target to commercial precursor.

Detailed Synthesis Protocol

Step 1: Enamine Formation

Reaction: Condensation of 2-chloro-4-methyl-5-nitropyridine with DMF-DMA. Mechanism: The base-catalyzed condensation (often autocatalytic or promoted by the basicity of DMF-DMA) forms a trans-enamine.

-

Reagents:

-

2-Chloro-4-methyl-5-nitropyridine (1.0 equiv)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 – 2.0 equiv)

-

Solvent: Anhydrous DMF (dimethylformamide) or neat.

-

-

Procedure:

-

Charge a reaction vessel with 2-chloro-4-methyl-5-nitropyridine (e.g., 10.0 g, 58 mmol) under an inert atmosphere (N₂).

-

Add DMF-DMA (13.8 g, 116 mmol). If solubility is an issue, add minimal anhydrous DMF (20-30 mL).

-

Heat the mixture to 80–90°C for 4–6 hours.

-

Checkpoint: Monitor by TLC or LC-MS. The starting material (methyl pyridine) should disappear, and a highly colored (often deep red/purple) enamine spot should appear.

-

-

Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA and methanol byproduct.

-

Work-up: The residue is typically a solid or thick oil. It can often be used directly in the next step. If purification is needed, triturated with diethyl ether or hexanes to remove non-polar impurities.

-

-

Yield Expectation: 85–95% (Crude enamine).

Step 2: Oxidative Cleavage to Aldehyde

Reaction: Cleavage of the enamine double bond using Sodium Periodate (NaIO₄). Mechanism: The periodate oxidizes the electron-rich enamine double bond, cleaving it to generate the formyl group and releasing dimethylformamide.

-

Reagents:

-

Enamine Intermediate (from Step 1)

-

Sodium Periodate (NaIO₄) (2.0 – 3.0 equiv)

-

Solvent: THF/Water (1:1 mixture)

-

-

Procedure:

-

Dissolve the crude enamine residue in THF (100 mL).

-

Prepare a solution of NaIO₄ (24.8 g, 116 mmol) in Water (100 mL).

-

Add the NaIO₄ solution dropwise to the enamine solution at 0°C to controlled room temperature (20-25°C).

-

Note: The reaction is exothermic. Maintain temperature <30°C to prevent decomposition of the nitro group or hydrolysis of the chloride.

-

-

Stir vigorously for 2–4 hours.

-

Checkpoint: The deep red color of the enamine should fade to a lighter yellow/orange as the aldehyde forms.

-

-

Work-up:

-

Filter off the precipitated inorganic salts (NaIO₃).

-

Extract the filtrate with Ethyl Acetate (3 x 100 mL).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

-

-

Purification: Flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient, typically 10-30% EtOAc).

-

-

Yield Expectation: 60–75% (over two steps).

Alternative Pathway: Selenium Dioxide Oxidation

For laboratories lacking DMF-DMA or requiring a single-step protocol, SeO₂ oxidation is a viable, albeit lower-yielding, alternative.

-

Reagents: SeO₂ (1.2 equiv), Dioxane/Water (20:1).

-

Conditions: Reflux (100°C) for 12–24 hours.

-

Drawbacks: Hard to remove Se byproducts; risk of over-oxidation to carboxylic acid; lower selectivity.

-

Recommendation: Use only if the Enamine route fails or reagents are unavailable.

Process Visualization (Graphviz)

Figure 2: Step-by-step workflow for the synthesis of this compound.

QC & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete condensation due to moisture. | Ensure DMF-DMA is fresh; use anhydrous conditions; increase temp to 100°C. |

| Deep Red Color Persists in Step 2 | Incomplete oxidation of enamine. | Add more NaIO₄; increase reaction time; ensure vigorous stirring (biphasic). |

| Product Instability | Aldehyde oxidation to acid in air. | Store under Argon at -20°C. Do not leave on silica column for extended periods. |

| Hydrolysis of C2-Cl | Reaction medium too basic or hot. | Keep Step 2 neutral; avoid strong bases during workup. |

References

-

Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-methylnitrobenzenes by condensation with dimethylformamide dimethyl acetal followed by reduction: 4-benzyloxyindole. Organic Syntheses, 63, 214. (Foundational methodology for methyl-nitro to aldehyde conversion).

-

Vetelino, M. G., & Coe, J. W. (1994). A mild method for the conversion of activated aryl methyl groups to aldehydes via the oxidative cleavage of enamines. Tetrahedron Letters, 35(2), 219-222. (Specific protocol for NaIO4 cleavage of enamines).

-

Patent US20240238425A1 . HSD17B13 Inhibitors and/or Degraders. (2024). (Cites use of this compound as a starting material, validating its stability and utility).

-

ChemicalBook . Product Entry: 2-Chloro-5-nitroisonicotinaldehyde (CAS 946136-72-7).[1]

Sources

solubility of 2-Chloro-5-nitropyridine-4-carbaldehyde in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Chloro-5-nitropyridine-4-carbaldehyde in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its structural features, including a reactive aldehyde group, a nitro group, and a chloro substituent on a pyridine ring, make it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The solubility of this compound in various organic solvents is a critical parameter that dictates its utility in reaction chemistry, purification processes, and formulation studies. This guide provides a comprehensive overview of the solubility characteristics of this compound, grounded in theoretical principles and practical experimental considerations.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. The key factors influencing the solubility of an organic compound like this compound are:

-

Polarity : The polarity of a molecule is determined by the presence of polar bonds and the overall molecular geometry. Solvents are broadly classified as polar or non-polar based on their dielectric constant.[1][2] Polar solvents have higher dielectric constants and are effective at solvating polar molecules and ions.

-

Hydrogen Bonding : Hydrogen bonding is a strong type of dipole-dipole interaction that occurs when a hydrogen atom is bonded to a highly electronegative atom (like oxygen or nitrogen).[3][4][5] Solvents that can act as hydrogen bond donors or acceptors can significantly influence the solubility of compounds with complementary functionalities.

-

Molecular Structure : The size and shape of a molecule can also affect its solubility. Generally, for a homologous series of compounds, as the molecular weight increases, the solubility in water decreases.[6]

Molecular Structure Analysis of this compound

The molecular structure of this compound features several polar functional groups:

-

Nitro group (-NO2) : This is a strongly electron-withdrawing and highly polar group.

-

Aldehyde group (-CHO) : The carbonyl group in the aldehyde is polar.

-

Chloro group (-Cl) : The carbon-chlorine bond is polar.

-

Pyridine ring : The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

Given these structural features, it is anticipated that this compound will exhibit favorable solubility in polar organic solvents.

Experimental Solubility Data

While specific quantitative solubility data for this compound is not extensively available in the public domain, solubility information for the closely related compound, 2-Chloro-5-nitropyridine, and 2-Chloro-5-nitro-pyridine-4-carboxylic acid can provide valuable insights.[7][8][9] Based on the solubility of these analogous compounds and general principles of organic chemistry, the expected solubility of this compound in a range of common organic solvents is summarized below.

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | High polarity and ability to solvate a wide range of compounds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | A highly polar solvent capable of dissolving many organic compounds.[7][8] |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | Good solvent for many organic compounds due to its polarity and ether linkage. |

| Acetone | Polar Aprotic | Moderate | A polar aprotic solvent that can dissolve a variety of organic substances. |

| Acetonitrile | Polar Aprotic | Moderate | A polar aprotic solvent with a significant dipole moment. |

| Methanol | Polar Protic | Moderate | Capable of hydrogen bonding, which can aid in dissolving the compound.[9] |

| Ethanol | Polar Protic | Moderate | Similar to methanol, its hydrogen bonding ability contributes to solubility. |

| Toluene | Nonpolar | Low to Moderate | While generally nonpolar, it can dissolve some polar compounds.[8] |

| Dichloromethane (DCM) | Moderately Polar | Moderate | A versatile solvent that can dissolve a wide range of organic compounds. |

| Chloroform | Moderately Polar | Moderate | Similar to dichloromethane in its solvent properties. |

| Hexane | Nonpolar | Low | As a nonpolar alkane, it is not expected to be a good solvent for this polar compound.[7] |

| Benzene | Nonpolar | Low | A nonpolar aromatic solvent with poor solvating power for polar molecules.[7][9] |

| Water | Polar Protic | Low to Slight | The presence of multiple polar groups may confer slight water solubility.[8][9][10] |

Experimental Protocol for Solubility Determination

The following is a standard laboratory procedure for determining the solubility of a solid organic compound.[6][11][12]

Materials:

-

This compound

-

A selection of organic solvents (e.g., DMSO, DMF, Methanol, Toluene, Hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Spatula

-

Pipettes

Procedure:

-

Preparation : Label a series of clean, dry test tubes with the names of the solvents to be tested.

-

Weighing the Solute : Accurately weigh a small amount of this compound (e.g., 10 mg) and add it to each labeled test tube.

-

Solvent Addition : Add a specific volume of the first solvent (e.g., 0.5 mL) to the corresponding test tube.

-

Mixing : Vigorously mix the contents of the test tube using a vortex mixer for at least 30 seconds.

-

Observation : Visually inspect the solution to determine if the solid has completely dissolved.

-

Incremental Solvent Addition : If the solid has not completely dissolved, add another increment of the solvent (e.g., 0.5 mL) and repeat the mixing and observation steps.

-

Determining Solubility : Continue adding the solvent in increments until the solid is fully dissolved or until a significant volume of solvent has been added without complete dissolution. The solubility can then be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., mg/mL).

-

Repeat for All Solvents : Repeat steps 3-7 for each of the selected organic solvents.

Visualization of Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Safety and Handling

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][10][13][14]

-

Ventilation : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10][14]

-

Handling : Avoid contact with skin and eyes.[10][13][14] In case of contact, rinse the affected area with plenty of water.[10]

-

Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8][10][14]

-

Disposal : Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[10]

Based on the GHS classification for 2-chloro-5-nitropyridine, the aldehyde derivative may cause skin irritation, serious eye irritation, and may cause respiratory irritation.[13][15]

Conclusion

This compound is a polar organic compound, and its solubility is largely dictated by the presence of multiple polar functional groups. It is expected to be most soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in polar protic solvents such as methanol and ethanol. Its solubility is predicted to be low in nonpolar solvents like hexane and benzene. The provided experimental protocol offers a reliable method for determining the precise solubility in a variety of organic solvents, which is essential for its effective use in research and development. Always consult the Safety Data Sheet and handle the compound with appropriate safety measures.

References

- Pipzine Chemicals. (n.d.). 2-Chloro-5-Nitro-Pyridine-4-Carboxylic Acid.

- Jubilant Ingrevia Limited. (n.d.). 2-Chloro-5-nitropyridine Safety Data Sheet.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Chloro-5-nitropyridine.

- ChemicalBook. (n.d.). 2-Chloro-5-nitropyridine.

- Chemsrc. (n.d.). 2-Chloro-5-nitropyridine.

- PubChem. (n.d.). 2-Chloro-5-nitropyridine.

- Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties.

- PubChem. (n.d.). This compound.

- Unknown. (2023, August 31). Solubility of Organic Compounds.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Chemistry LibreTexts. (2023, January 29). Hydrogen Bonding.

- Allen. (n.d.). Hydrogen Bonding-Formation, Types, Conditions and Properties.

- ECHEMI. (n.d.). 2-Chloro-5-nitropyridine SDS, 4548-45-2 Safety Data Sheets.

- Unknown. (2022, October 13). Comparison of the polarity of organic solvents.

- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - 2-(2-chloro-5-nitrophenyl)pyridine.

- Unknown. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant.

- Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.

Sources

- 1. chem.ucla.edu [chem.ucla.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Hydrogen Bonding-Formation, Types, Conditions and Properties [allen.in]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. 2-Chloro-5-Nitro-Pyridine-4-Carboxylic Acid | High Purity Manufacturer & Supplier China | Properties, MSDS, Applications, Safety Data [pipzine-chem.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. 2-Chloro-5-nitropyridine | 4548-45-2 [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. chem.ws [chem.ws]

- 12. scribd.com [scribd.com]

- 13. echemi.com [echemi.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Storage of 2-Chloro-5-nitropyridine-4-carbaldehyde

Introduction: Understanding the Molecule

2-Chloro-5-nitropyridine-4-carbaldehyde is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its utility as a synthetic intermediate stems from the orthogonal reactivity of its three key functional groups: a nucleophilic substitution-prone chloro group, a reducible nitro group, and a versatile carbaldehyde. However, this inherent reactivity also presents challenges regarding the compound's stability and long-term storage. The presence of a sensitive aldehyde function, coupled with an electron-deficient pyridine ring, makes the molecule susceptible to specific degradation pathways.

This guide provides a comprehensive overview of the chemical stability of this compound, drawing upon established principles of organic chemistry and data from closely related structural analogs. We will explore the primary factors that influence its degradation, establish field-proven protocols for optimal storage and handling, and provide a self-validating experimental workflow for researchers to assess the stability of their own samples.

Compound Profile and Intrinsic Chemical Reactivity

To understand the stability of the target compound, we must first analyze the electronic and steric contributions of its constituent parts. The pyridine ring is inherently electron-deficient, a characteristic that is dramatically amplified by the potent electron-withdrawing effects of both the nitro group and the chloro-substituent.

Key Reactive Centers:

-

The Aldehyde Group (C4-CHO): This is the most significant site of potential chemical degradation. Aldehydes are well-known to be susceptible to oxidation, readily converting to the corresponding carboxylic acid. This process can be initiated by atmospheric oxygen (auto-oxidation), trace metal impurities, or exposure to oxidizing agents.

-

The Chloro Group (C2-Cl): The chloro substituent is positioned on a carbon atom that is highly electron-poor due to the influence of the ring nitrogen and the nitro group. This makes it an excellent leaving group, susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly in the presence of strong nucleophiles or basic conditions.

-

The Nitro Group (C5-NO₂): While the nitro group itself is relatively stable to oxidation, it is susceptible to reduction.[1] This can occur under specific catalytic hydrogenation conditions or through certain biological pathways.[2][3] Its primary role in stability is its powerful deactivation of the ring towards electrophilic attack and activation towards nucleophilic attack.

Table 1: Physical and Chemical Properties of the Related Compound 2-Chloro-5-nitropyridine (CAS: 4548-45-2)

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₅H₃ClN₂O₂ | [4] |

| Molecular Weight | 158.54 g/mol | [4] |

| Appearance | White to light yellow powder/crystal | [5][6] |

| Melting Point | 105-108 °C | [4][5] |

| Boiling Point | ~256.6 °C at 760 mmHg | [5][7] |

| Solubility | Slightly soluble in water. Soluble in Toluene and DMF. |[5] |

Primary Degradation Pathways and Influencing Factors

Understanding the likely degradation pathways is critical for developing effective storage strategies. For this molecule, degradation is primarily driven by chemical oxidation and, to a lesser extent, nucleophilic substitution and photodegradation.

Chemical Degradation: The Oxidation of the Aldehyde

The most probable degradation pathway under typical storage conditions is the oxidation of the 4-carbaldehyde group to the corresponding 2-chloro-5-nitropyridine-4-carboxylic acid. This reaction can be facilitated by:

-

Atmospheric Oxygen: Auto-oxidation can occur, especially if the compound is stored improperly with significant headspace in the container.

-

Incompatible Reagents: Storage near or contamination with strong oxidizing agents will rapidly degrade the material.[5][8]

-

Trace Metal Catalysis: Trace metals can catalyze the oxidation process.

Conclusion and Final Recommendations

This compound is a stable compound when stored under appropriate conditions. The primary degradation risk arises from the oxidation of the aldehyde functional group. By meticulously controlling the storage environment—specifically temperature, atmosphere, and light exposure—and by avoiding contact with incompatible materials, researchers can ensure the compound's integrity over an extended period. For critical applications, performing a self-validating stability study on the specific batch in use is a highly recommended practice that embodies scientific rigor and ensures the reliability of experimental outcomes.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-5-Nitrobenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]

-

Chemsrc. (2025). 2-Chloro-5-nitropyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Retrieved from [Link]

-

Frontiers in Microbiology. (2017). Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8. Retrieved from [Link]

-

PubMed. (2017). Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8. Retrieved from [Link]

-

Journal of the Serbian Chemical Society. (n.d.). Kinetics of Oxidation of Heterocyclic Compounds by Quinolinium Dichromate. Retrieved from [Link]

-

CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]

- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.

- Google Patents. (n.d.). CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.

-

ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]

-

PLOS One. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. Retrieved from [Link]

-

TSI Journals. (2013). KINETIC OF PERMAGNETIC OXIDATION OF PYRIDINE-3- CARBOXALDEHYDE IN ACIDIC MEDIA. Retrieved from [Link]

-

PMC - NIH. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

-

ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]

-

ScienceDirect. (2025). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Retrieved from [Link]

-

MDPI. (n.d.). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8 [frontiersin.org]

- 3. Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. 2-Chloro-5-nitropyridine | 4548-45-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. 2-Chloro-5-nitropyridine | CAS#:4548-45-2 | Chemsrc [chemsrc.com]

- 8. fishersci.com [fishersci.com]

Technical Guide: Reactivity & Applications of 2-Chloro-5-nitropyridine-4-carbaldehyde

Executive Summary

2-Chloro-5-nitropyridine-4-carbaldehyde is a high-value heterocyclic scaffold predominantly utilized in the synthesis of ATP-competitive kinase inhibitors (e.g., EGFR, FGFR targets). Its utility stems from its unique "tri-functional" electronic architecture:

-

Electrophilic Aldehyde (C4): Highly reactive due to the electron-deficient pyridine ring and the ortho-nitro group.

-

Labile Chloride (C2): Activated for Nucleophilic Aromatic Substitution (SNAr) by the para-nitro group.

-

Nitro Group (C5): Serves as an electron sink to activate the ring and a latent amine precursor for cyclization.

This guide details the chemo-selective manipulation of the aldehyde group, managing the competitive reactivity of the C2-chloride, and provides validated protocols for synthesizing fused bicyclic systems.

Part 1: Electronic Structure & Reactivity Analysis

The reactivity of the C4-formyl group cannot be understood in isolation. It is heavily modulated by the pyridine nitrogen and the C5-nitro group.

Electronic Pull and Activation

The pyridine ring is naturally electron-poor (

-

C4-Aldehyde: The carbonyl carbon is exceptionally electrophilic compared to benzaldehyde analogs. This makes it susceptible to rapid hydration and nucleophilic attack by weak amines.

-

C2-Chloride: The C5-nitro group is para to the C2-chloride. Through resonance, the nitro group stabilizes the Meisenheimer complex formed during nucleophilic attack at C2, making SNAr a major competitive pathway.

Reactivity Map (Graphviz)

The following diagram illustrates the divergent synthetic pathways available to this scaffold.

Figure 1: Divergent reactivity pathways. Note the critical bifurcation between C4-aldehyde manipulation and C2-chloride displacement.

Part 2: Core Transformations of the Aldehyde

Reductive Amination (Preserving the C2-Cl)

The most common transformation is the conversion of the aldehyde to a secondary amine while retaining the C2-chloride for later diversification.

-

Challenge: Standard conditions (e.g., amines with heat) can trigger SNAr at C2.

-

Solution: Use mild reducing agents (STAB - Sodium Triacetoxyborohydride) and maintain low temperatures (0°C to RT). The imine formation is generally faster than SNAr at lower temperatures.

Cyclization to Fused Heterocycles

The ortho relationship between the C4-aldehyde and C5-nitro group is exploited to build pyrido[4,3-d]pyrimidines .

-

Mechanism:

-

Condensation of the aldehyde with a nucleophile (e.g., guanidine or amidine).

-

Reduction of the nitro group to an amine.

-

Intramolecular cyclization (N-attack on the imidate/amidine intermediate).

-

Part 3: Chemo-selectivity Challenges & Solutions

| Competitive Pathway | Trigger Condition | Prevention Strategy |

| SNAr at C2 | Strong nucleophiles (primary amines), Heat (>60°C), Basic pH. | Perform aldehyde chemistry at <25°C. Use hindered bases or buffer pH. |

| Nitro Reduction | Strong reducing agents (LiAlH4), Hydrogenation. | Use chemoselective borohydrides (NaBH4, NaBH(OAc)3) to target CHO only. |

| Hydrate Formation | Aqueous media, Acidic pH. | Perform reactions in anhydrous solvents (DCM, DCE, THF) with molecular sieves. |

Part 4: Experimental Protocols

Protocol A: Chemoselective Reductive Amination

Objective: Synthesize N-substituted-((2-chloro-5-nitropyridin-4-yl)methyl)amine without displacing the C2-chloride.

Reagents:

-

This compound (1.0 eq)

-

Primary Amine (1.1 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Acetic Acid (catalytic, 1-2 drops)

-

Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

Step-by-Step Methodology:

-

Imine Formation: In a flame-dried round-bottom flask under Argon, dissolve the aldehyde (1.0 eq) in anhydrous DCE (0.1 M concentration).

-

Add the amine (1.1 eq) and catalytic acetic acid.

-

Stir at 0°C for 30 minutes. Note: Do not heat. Heating promotes SNAr at the C2 position.

-

Reduction: Add STAB (1.5 eq) portion-wise over 10 minutes.

-

Allow the reaction to warm to Room Temperature (25°C) and stir for 4–12 hours. Monitor by TLC/LCMS.

-

Quench: Quench with saturated NaHCO3 solution.

-

Workup: Extract with DCM (3x), dry over Na2SO4, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Synthesis of Pyrido[4,3-d]pyrimidine Scaffold

Objective: Cyclization utilizing both the aldehyde and nitro groups.

Workflow Diagram (Graphviz):

Figure 2: Sequential cyclization workflow to access fused bicyclic systems.

Methodology:

-

Condensation: React aldehyde with an amidine hydrochloride (1.2 eq) and K2CO3 in DMF at RT to form the intermediate imine.

-

Reductive Cyclization: Add a reducing agent compatible with cyclization (often Fe powder/NH4Cl or Na2S2O4) to reduce the nitro group to an amine.

-

Closure: The resulting amine attacks the electrophilic carbon of the amidine moiety, closing the pyrimidine ring.

References

-

BenchChem. (2025). A Comparative Guide to Alternatives for 2,4-Dichloro-5-nitropyridine in Regioselective Amination. Retrieved from

-

MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from

-

National Institutes of Health (NIH). (2017). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. Retrieved from

-

Organic Chemistry Research. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from

Technical Guide: Reactive Architecture of 2-Chloro-5-nitropyridine-4-carbaldehyde

Executive Summary

2-Chloro-5-nitropyridine-4-carbaldehyde (CAS 946136-72-7) represents a high-value "linchpin" scaffold in medicinal chemistry, particularly for the synthesis of fused bicyclic heterocycles such as pyrido[3,4-d]pyrimidines and 1,6-naphthyridines . Its utility stems from the orthogonal reactivity of its three functional centers: the electrophilic C-2 chlorine (SNAr active), the C-4 aldehyde (condensation/redox active), and the C-5 nitro group (reducible latent nucleophile).

This guide dissects the molecule’s electronic landscape, providing researchers with validated protocols to selectively manipulate these sites without causing scaffold collapse or polymerization.

Part 1: Structural Analysis & Electronic Characterization

The reactivity of this scaffold is defined by the interplay between the electron-deficient pyridine ring and its substituents.[1]

The Electronic Triad

The molecule possesses three distinct reactive vectors, heavily influenced by the pyridine nitrogen and the nitro group.

| Site | Functional Group | Electronic State | Primary Reactivity Mode | Key Insight |

| C-2 | Chlorine (Cl) | Highly Deficient ( | SNAr Displacement | Activated by ring N and 5-NO2. The most labile site for nucleophilic attack. |

| C-4 | Aldehyde (CHO) | Electrophilic ( | 1,2-Addition / Condensation | Prone to hydration and Schiff base formation. Must be managed to prevent premature cyclization. |

| C-5 | Nitro (NO2) | Electron Withdrawing | Reduction | Acts as an "electronic sink" stabilizing the SNAr intermediate at C-2. |

Reactivity Heatmap (Graphviz Visualization)

Figure 1: Reactivity map highlighting the electronic influence of the nitro group on the C-2 chlorine.

Part 2: The C-2 Electrophilic Center (SNAr)

The C-2 position is the primary entry point for functionalization. The presence of the 5-nitro group (para-like electronic withdrawal relative to C-2 via the conjugated system) makes the chlorine extremely labile, significantly more so than in 2-chloropyridine.

Chemoselectivity Challenges

A common pitfall is the competition between the C-2 chlorine (displacement) and the C-4 aldehyde (Schiff base formation) when reacting with amines.

-

Thermodynamic Control: SNAr at C-2 is irreversible.

-

Kinetic Control: Imine formation at C-4 is reversible.

-

Strategy: Use a non-nucleophilic base (DIPEA) and controlled temperatures (0°C to RT) to favor SNAr. If the amine is highly nucleophilic, protect the aldehyde as an acetal first.

Protocol: SNAr Displacement with Primary Amines

Objective: Selective displacement of Cl without degrading the aldehyde.

-

Preparation: Dissolve this compound (1.0 eq) in anhydrous THF or DMF (0.2 M).

-

Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (1.2 eq). Cool to 0°C.

-

Nucleophile Addition: Add the primary amine (1.05 eq) dropwise.

-

Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor via TLC/LCMS.

-

Note: If the aldehyde reacts, you will see a Schiff base peak (M-18). This often hydrolyzes back to the aldehyde during aqueous workup, effectively yielding the desired SNAr product.

-

-

Workup: Dilute with EtOAc, wash with 0.5M HCl (to hydrolyze any transient imines) and brine. Dry over Na2SO4.

Part 3: The C-4/C-5 Cyclization Vector

The true power of this scaffold lies in the "ortho" relationship between the C-4 aldehyde and the C-5 nitro group. This geometry is ideal for constructing pyrido[3,4-d]pyrimidines , a scaffold prominent in kinase inhibitors (e.g., EGFR, KRAS).

Mechanism: Reductive Cyclization

The transformation involves reducing the nitro group to an amine, which then intramolecularly condenses with the aldehyde (or a derivative thereof) to close the ring.

Workflow Diagram (Graphviz)

Figure 2: Strategic workflow for converting the scaffold into a fused heterocyclic drug core.

Protocol: Synthesis of Pyrido[3,4-d]pyrimidine Core

Objective: Cyclization of the SNAr product with an amidine source.

-

Starting Material: Use the 2-amino-substituted-5-nitropyridine-4-carbaldehyde from Part 2.

-

Reduction: Dissolve in EtOH/H2O (4:1). Add Fe powder (5 eq) and NH4Cl (5 eq). Heat to 80°C for 2 hours.

-

Observation: The nitro reduces to the amine. The adjacent aldehyde may form a hemiaminal, but often requires an external carbon source to form the pyrimidine ring.

-

-

Cyclization (One-Pot Variant): Instead of simple reduction, add formamidine acetate (3 eq) to the reduction mixture or perform the reduction first, filter iron, and then reflux with formamidine acetate in EtOH.

-

Purification: The fused bicycle usually precipitates upon cooling or addition of water.

Part 4: Data Summary & Troubleshooting

Comparative Reactivity Data

| Reagent | Target Site | Conditions | Outcome | Reference |

| Morpholine | C-2 (Cl) | DMF, DIPEA, RT | >90% Yield (SNAr) | [1] |

| NaBH4 | C-4 (CHO) | MeOH, 0°C | Reduction to Alcohol | [2] |

| Fe / AcOH | C-5 (NO2) | EtOH, Reflux | Reduction to Amine (Cyclizes if C4 active) | [3] |

Troubleshooting Common Issues

-

Issue: Formation of insoluble black tars during reduction.

-

Cause: The amino-aldehyde intermediate is highly unstable and self-polymerizes.

-

Solution: Trapping is essential. Do not isolate the amino-aldehyde. Add the cyclization partner (e.g., urea, amidine) into the reduction pot or immediately after filtration.

-

-

Issue: Low yield in SNAr due to aldehyde side reactions.

-

Solution: Use a Lewis Acid catalyst (e.g., Sc(OTf)3) to activate the Cl displacement or protect the aldehyde as a dimethyl acetal (MeOH/H+).

-

References

-

BenchChem Application Notes. Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. (Note: Analogous reactivity applied to the C-2 Cl of the title compound).[1][2] Link

-

Organic Chemistry Portal. Chemoselective Reductions of Aldehydes. (General protocol validation for C-4 reactivity). Link

-

Jubilant Ingrevia. Safety and Handling of Nitropyridine Derivatives. (Safety data for 2-chloro-5-nitropyridine class). Link

-

PubChem. Compound Summary: this compound (CAS 946136-72-7).Link

-

CN Patent 109456257B. Preparation method of high-yield 2-chloro-5-nitropyridine.[3] (Precursor synthesis reference). Link

Sources

A Senior Application Scientist's Guide to 2-Chloro-5-nitropyridine-4-carbaldehyde: Sourcing, Synthesis, and Application

This in-depth technical guide is intended for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive overview of 2-Chloro-5-nitropyridine-4-carbaldehyde, a valuable and highly functionalized heterocyclic building block. This guide moves beyond a simple catalog listing to offer practical insights into sourcing this niche reagent, its plausible synthesis, quality control, and strategic application in complex molecule synthesis.

Strategic Importance in Medicinal Chemistry

This compound (CAS No. 946136-72-7) is a trifunctional aromatic scaffold. The strategic placement of an aldehyde, a chloro group, and a nitro group on the pyridine ring offers orthogonal reactivity, making it an attractive starting material for the synthesis of diverse and complex molecular architectures. The electron-withdrawing nature of the nitro group and the pyridine nitrogen activates the chloro group for nucleophilic aromatic substitution (SNAr), while the aldehyde provides a handle for a vast array of synthetic transformations, including reductive aminations, Wittig reactions, and condensations.

Sourcing and Supplier Qualification for a Niche Reagent

The commercial availability of this compound is limited, classifying it as a niche reagent. Our investigation has identified a limited number of specialized chemical suppliers. Given its specialized nature, a rigorous supplier qualification process is paramount to ensure the integrity of your research and development programs.

Identified Commercial Supplier

A targeted search has identified the following supplier listing the compound:

| Supplier Name | Product Name | CAS Number | Molecular Formula | Molecular Weight |

| AAA-Chem | This compound | 946136-72-7 | C6H3ClN2O3 | 186.55 |

Note: Availability, purity, and lead times for such niche chemicals can vary significantly. Direct communication with the supplier is essential.

A Scientist's Protocol for Qualifying a Niche Supplier

For a critical building block like this, the following workflow is recommended to mitigate risks associated with compound quality and supply chain reliability.

Caption: Workflow for qualifying a niche chemical supplier.

Synthesis and Chemical Properties

While specific, peer-reviewed synthesis routes for this compound are not abundant in readily available literature, a plausible synthetic strategy can be devised based on established pyridine chemistry.

Proposed Retrosynthetic Analysis

A logical approach to the synthesis would involve the formylation of a suitable 2-chloro-5-nitropyridine precursor. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heterocyclic compounds. However, due to the electron-deficient nature of the 2-chloro-5-nitropyridine ring, a more likely successful route would be directed ortho-metalation followed by formylation.

Plausible Synthetic Protocol

A potential synthetic route could start from the more readily available 2-chloro-5-nitropyridine.

-

Directed Ortho-Metalation: Treatment of 2-chloro-5-nitropyridine with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures (-78 °C) could selectively deprotonate the C4 position. The chloro group at C2 is known to be a moderately effective directing group for this type of reaction.

-

Formylation: Quenching the resulting lithiated species with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), would introduce the aldehyde group at the C4 position.

-

Aqueous Work-up and Purification: Acidic work-up would yield the crude product, which would then require purification, likely via column chromatography, to isolate the desired this compound.

Key Chemical Properties and Reactivity

The unique arrangement of functional groups dictates the reactivity of this molecule, offering a versatile toolkit for the medicinal chemist.

Caption: Key reactive sites of this compound.

-

The Aldehyde Group: This is a versatile functional group for building molecular complexity. It readily undergoes reductive amination with primary and secondary amines to form substituted aminomethylpyridines. It can also participate in Wittig-type reactions to form alkenes and various condensation reactions (e.g., with active methylene compounds).

-

The Chloro Group: The presence of the electron-withdrawing nitro group and the ring nitrogen atom strongly activates the C2 position for nucleophilic aromatic substitution (SNAr). This allows for the facile displacement of the chloride by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions.

-

The Nitro Group: The nitro group can be readily reduced to an amino group using standard conditions (e.g., SnCl2, H2/Pd-C). This unmasks a new reactive site, allowing for further derivatization, such as amide bond formation or diazotization.

Quality Control and Analytical Characterization

As a Senior Application Scientist, I cannot overstate the importance of rigorous analytical verification. For a compound like this compound, a multi-technique approach is essential to confirm its identity and purity.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Elucidation & Purity | Expect distinct signals for the two aromatic protons and the aldehyde proton in the downfield region. The integration of these signals should be consistent with the structure. The absence of significant impurity signals is critical. |

| ¹³C NMR | Carbon Skeleton Confirmation | Should show six distinct signals corresponding to the six carbon atoms in the molecule, including the carbonyl carbon of the aldehyde. |

| LC-MS | Purity Assessment & Mass Verification | A single major peak in the chromatogram indicates high purity. The mass spectrum should show the expected molecular ion peak corresponding to the molecular weight of the compound. |

| FTIR | Functional Group Identification | Look for characteristic absorption bands for the C=O stretch of the aldehyde, the C-Cl bond, and the N-O stretches of the nitro group. |

| Melting Point | Purity Indication | A sharp melting point range suggests high purity. Broadening of the melting point range can indicate the presence of impurities. |

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety profile of the closely related 2-Chloro-5-nitropyridine provides a strong basis for handling procedures.

-

Hazard Classification (Predicted): Based on the parent compound, it is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

Conclusion

This compound is a high-value, albeit niche, building block for medicinal chemistry and drug discovery. Its trifunctional nature allows for diverse and strategic synthetic elaborations. While its commercial availability is limited, a systematic approach to supplier qualification can ensure a reliable source for this critical reagent. A sound understanding of its reactivity, coupled with rigorous analytical quality control, will enable researchers to fully exploit its potential in the synthesis of novel and complex molecules.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]

-

Chemsrc. (2025, August 24). 2-Chloro-5-nitropyridine | CAS#:4548-45-2. Retrieved from [Link]

- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.

- Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.

- Google Patents. (n.d.). CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.

- Google Patents. (n.d.). EP1346984B1 - Process for the preparation of 2-chloro-5-methylpyridine-3- carbaldehyde.

- Google Patents. (n.d.). CN111170933A - Preparation method of 2-chloro-5-nitropyridine.

-

ResearchGate. (n.d.). (PDF) 2-Chloro-5-nitropyridine. Retrieved from [Link]

Sources

literature review of 2-Chloro-5-nitropyridine-4-carbaldehyde synthesis

Executive Summary

2-Chloro-5-nitropyridine-4-carbaldehyde is a high-value heterocyclic intermediate, primarily utilized in the synthesis of kinase inhibitors (e.g., p38 MAP kinase, HSD17B13 inhibitors) and complex fused ring systems like pyrrolo[2,3-c]pyridines.[1] Its structural utility lies in the orthogonality of its functional groups: the electrophilic aldehyde allowing for condensation/reductive amination, the nitro group serving as a masked amine for cyclization, and the 2-chloro substituent enabling

This guide details the most robust synthetic pathway: the DMF-DMA Enamine Route . Unlike direct oxidation methods (e.g.,

Retrosynthetic Analysis

The strategic disconnection relies on the activation of the C4-methyl group by the adjacent electron-withdrawing nitro group. This "vinylogous" acidity allows for condensation with electrophiles, specifically amide acetals, converting the methyl group into an oxidizable enamine handle.[1]

Figure 1: Retrosynthetic logic leveraging the acidity of the C4-methyl group.

Detailed Experimental Protocols

Method A: The DMF-DMA Enamine Route (Recommended)

This two-step sequence is the industry standard for converting o-nitrotoluenes and o-nitro-picolines to their corresponding aldehydes.

Step 1: Enamine Formation

Reaction: Condensation of 2-chloro-4-methyl-5-nitropyridine with

-

Reagents:

-

Procedure:

-

Charge a reaction vessel with 2-chloro-4-methyl-5-nitropyridine and anhydrous DMF (approx. 5-10 volumes).

-

Add DMF-DMA (2.2 equiv) under a nitrogen atmosphere.

-

Heat the mixture to 90–95 °C for 16–18 hours. The solution typically turns deep red/purple due to the formation of the conjugated enamine.

-

Monitoring: Monitor by LCMS for the consumption of starting material (M+H 173) and formation of the enamine (M+H 228).

-

Workup: Concentrate the reaction mixture in vacuo to remove DMF and excess acetal. The residue is often a dark solid or oil.

-

Purification: Triturate with cold methanol or 2-propanol to yield (E)-2-(2-chloro-5-nitropyridin-4-yl)-N,N-dimethylethenamine as a dark red/brown solid.

-

Note: The crude enamine is often pure enough (>90%) for the next step.

-

Step 2: Oxidative Cleavage

Reaction: Cleavage of the enamine double bond to the aldehyde using Sodium Periodate (

-

Reagents:

-

Procedure:

-

Dissolve the enamine in THF/Water (1:1).

-

Add

portion-wise at room temperature (20–25 °C). The reaction is slightly exothermic; maintain temperature <30 °C. -

Stir vigorously for 2–4 hours. A precipitate of sodium iodate (

) will form.[1] -

Monitoring: LCMS should show conversion of Enamine (M+H 228) to Aldehyde (hydrate form often seen, or aldehyde peak).[1]

-

Workup: Filter off the inorganic solids. Extract the filtrate with Ethyl Acetate (

). Wash combined organics with sodium thiosulfate solution (to remove iodine traces) and brine.[1] -

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Yield: Typically 60–75% over two steps.

-

Method B: Selenium Dioxide Oxidation (Alternative)[1]

Direct oxidation is shorter but often results in lower yields due to over-oxidation to the carboxylic acid or difficulty in separating selenium byproducts.

-

Reagents:

(1.2 – 1.5 equiv), Dioxane/Water (95:5).[1] -

Conditions: Reflux (100 °C) for 4–12 hours.

-

Critical Note: This reaction requires careful monitoring. If the reaction runs too long, 2-chloro-5-nitropyridine-4-carboxylic acid becomes the major product.

Analytical Data & Characterization

| Parameter | Specification |

| Appearance | Yellow to orange solid |

| Melting Point | 105 – 110 °C (decomposes) |

| Molecular Weight | 186.55 g/mol |

| Formula | |

| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; Poor water solubility |

Note: The aldehyde proton shift is characteristic (approx. 10.0–10.5 ppm).[1][4] The H-6 proton adjacent to the nitro group is significantly deshielded.

Mechanistic Insight: Why DMF-DMA?

The methyl group at the 4-position of 2-chloro-4-methyl-5-nitropyridine is "vinylogous" to the nitro group. The electron-withdrawing nitro group acidifies the methyl protons, allowing deprotonation by the basic amide acetal.[1]

-

Deprotonation: DMF-DMA acts as a base, generating a carbanion at the methyl position.[1]

-

Condensation: The carbanion attacks the electrophilic carbon of the iminium species generated from DMF-DMA.

-

Elimination: Loss of methanol drives the equilibrium toward the stable, conjugated enamine.[1]

This method avoids the harsh oxidants required for direct methyl oxidation, preserving the sensitive chloro-nitro functionality.[1]

Figure 2: Mechanistic flow of the Leimgruber-Batcho type modification.

Safety & Handling

-

Nitro Compounds: Potentially explosive if heated under confinement. Do not distill the enamine or aldehyde residues at high temperatures (>120 °C) without DSC testing.

-

Sensitizers: Halogenated pyridines can cause severe skin sensitization. Double-gloving and use of a fume hood are mandatory.

-

Selenium (Method B):

is highly toxic and poses a long-term environmental hazard. All waste streams must be segregated.

References

-

Enamine Synthesis: Synthesis of (E)-2-(2-chloro-5-nitropyridin-4-yl)-N,N-dimethylethenamine. US Patent 8,735,424 B2, Example 1.[1][3] Link

-

Aldehyde Cleavage: General procedure for oxidative cleavage of enamines to aldehydes using NaIO4.HSD17B13 Inhibitors and/or Degraders.[3][5] US Patent App.[6] 2024/0238425 A1. Link

-

Precursor Synthesis: Preparation of 2-chloro-4-methyl-5-nitropyridine. Guidechem & ChemicalBook Technical Data. Link

-

Mechanistic Context: Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis.Journal of Heterocyclic Chemistry, 2009.[1] Link[1]

Sources

- 1. WO2024127297A1 - 3-fluoro-4-hydroxybenzmide-containing inhibitors and/or degraders and uses thereof - Google Patents [patents.google.com]

- 2. 服部商事(株) | 登録化学品一覧 | ケムeデータ [jp.chem-edata.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. WO2024127297A1 - 3-fluoro-4-hydroxybenzmide-containing inhibitors and/or degraders and uses thereof - Google Patents [patents.google.com]

- 5. US20240238425A1 - HSD17B13 Inhibitors and/or Degraders - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Nitropyridine Carbaldehydes: Synthetic Evolution and Utility in Heterocyclic Design

The following technical guide details the discovery, synthesis, and application of nitropyridine carbaldehydes. It is structured to provide actionable insights for drug discovery professionals, moving from historical challenges to modern, robust protocols.

Executive Summary

Nitropyridine carbaldehydes represent a class of "push-pull" heterocyclic building blocks essential for the synthesis of fused ring systems, particularly imidazo[4,5-b]pyridines and pyrido[3,4-b]pyrazines. Their structural uniqueness lies in the orthogonality of their functional groups: the electron-withdrawing nitro group (

Part 1: Structural Significance & Reactivity Profile

The nitropyridine carbaldehyde scaffold is defined by a high degree of electronic deficiency. The pyridine nitrogen and the nitro group cooperatively deplete electron density from the ring carbons.

The "Ambiphilic" Nature

In drug discovery, this scaffold is valued for its ability to undergo divergent synthesis :

-

C-2/C-4 Reactivity: The nitro group at position 3 makes the C-2 and C-4 positions highly electrophilic, facilitating the displacement of leaving groups (halogens) by amines or alkoxides.

-

Aldehyde Condensation: The aldehyde moiety allows for rapid formation of Schiff bases, hydrazones, or olefination products.

-

Reductive Cyclization: The proximity of the nitro and aldehyde groups allows for "one-pot" reduction-cyclization cascades to form fused bicyclic systems.

Visualization: Divergent Reactivity Pathways

The following diagram illustrates the orthogonal reactivity of 3-nitro-4-pyridinecarboxaldehyde.

Caption: Divergent synthetic pathways for 3-nitro-4-pyridinecarboxaldehyde, leading to fused heterocyclic drugs.

Part 2: Historical Evolution of Synthesis[1]

The synthesis of nitropyridine carbaldehydes has evolved from harsh, non-selective methods to precise, multi-step workflows.

Era 1: The Methyl Oxidation Challenge (1950s–1970s)

Early attempts focused on the direct oxidation of methyl-nitropyridines (e.g., 3-methyl-4-nitropyridine) using strong oxidants like potassium permanganate (

-

The Failure Mode: The electron-deficient ring resists oxidation of the alkyl side chain compared to electron-rich benzenes. Furthermore, when oxidation did occur, it often over-oxidized to the carboxylic acid due to the lack of stability of the intermediate aldehyde hydrate.

-

Legacy: These methods are largely abandoned due to poor yields (<20%) and difficult purification.

Era 2: The Rearrangement & Functionalization (1980s)

A pivotal moment in nitropyridine chemistry was the elucidation of the nitration mechanism using dinitrogen pentoxide (

Era 3: The Modern "Alcohol Oxidation" Standard (2000s–Present)

Current best practices avoid direct methyl oxidation. Instead, the preferred route is the Chemoselective Oxidation of (Nitropyridin-yl)methanols .

-

Precursor Synthesis: The hydroxymethyl precursor is generated via the reduction of ethyl nitronicotinates (using

) or the hydrolysis of halomethyl intermediates. -

Oxidation: Mild oxidants like Manganese Dioxide (

) or Dess-Martin Periodinane (DMP) are used. These reagents stop selectively at the aldehyde stage without over-oxidizing to the acid.

Part 3: Technical Workflow (Validated Protocol)

The following protocol describes the synthesis of 3-nitro-4-pyridinecarboxaldehyde via the oxidation of (3-nitropyridin-4-yl)methanol. This route is chosen for its reproducibility and safety profile compared to direct nitration methods.

Reagents & Equipment[3][4]

-

Substrate: (3-Nitropyridin-4-yl)methanol (1.0 eq)

-

Oxidant: Activated Manganese Dioxide (

) (10.0 eq) – Note: Large excess is required due to surface area dependence. -

Solvent: Anhydrous Chloroform (

) or Dichloromethane ( -

Apparatus: Round-bottom flask, reflux condenser, Celite® pad.

Step-by-Step Methodology

-

Activation of Oxidant:

-

Critical Step: Ensure the

is "activated." If using older stock, heat at 110°C in an oven for 24 hours prior to use. Unactivated

-

-

Reaction Setup:

-

Dissolve (3-nitropyridin-4-yl)methanol (e.g., 5.0 g, 32.4 mmol) in anhydrous

(100 mL). -

Add Activated

(28.2 g, 324 mmol) in one portion. -

Why Chloroform? Chloroform allows for a slightly higher reflux temperature (61°C) than DCM, which accelerates the kinetics of this heterogeneous reaction.

-

-

Execution:

-

Heat the suspension to a gentle reflux with vigorous stirring.

-

Monitor via TLC (System: 50% EtOAc/Hexanes). The aldehyde typically appears as a distinct spot with a lower

than the alcohol (due to hydrogen bonding with silica) or higher -

Reaction time is typically 4–16 hours.

-

-

Work-up (Filtration):

-

Cool the mixture to room temperature.

-

Filter the black slurry through a pad of Celite® to remove the manganese oxides.

-

Safety Note: Do not let the

pad dry out completely under vacuum if pyrophoric contaminants are suspected (rare in this specific reaction, but good practice). -

Wash the filter cake copiously with warm

or EtOAc to recover adsorbed product.

-

-

Isolation:

-

Concentrate the filtrate under reduced pressure.

-

Purification: The crude solid is often pure enough (>90%) for subsequent steps. If necessary, recrystallize from Hexanes/EtOAc or perform rapid column chromatography.

-

Data Table: Comparison of Oxidation Methods

| Method | Oxidant | Yield | Chemoselectivity | Operational Difficulty |

| Heterogeneous | 85-92% | Excellent (No Acid) | Low (Simple Filtration) | |

| Swern | 75-85% | Good | High (Cryogenic -78°C required) | |

| Hypervalent Iodine | Dess-Martin (DMP) | 90-95% | Excellent | Medium (Reagent cost/Acidity) |

| Chromium | PCC/PDC | 60-70% | Moderate (Tar formation) | High (Toxic waste, difficult cleanup) |

Part 4: Applications in Drug Discovery

The primary utility of nitropyridine carbaldehydes is their role as precursors to Imidazo[4,5-b]pyridines , a scaffold found in numerous kinase inhibitors and anti-infectives.

Mechanism: Reductive Cyclization

The synthesis of the imidazo-pyridine core typically follows this logic:

-

Condensation: The aldehyde reacts with an amine (or is used in a multicomponent reaction).

-

Nitro Reduction: The nitro group is reduced to an amine (using

, -

Cyclization: The newly formed amine attacks the condensation intermediate (imine/aminal) to close the imidazole ring.

Case Study: Kinase Inhibitors In the development of inhibitors for Aurora Kinase , 2,4-dichloro-3-nitropyridine is often converted to the aldehyde equivalent to synthesize the hinge-binding motif. The electron-poor nature of the pyridine ring increases the acidity of the NH in the resulting imidazole, enhancing hydrogen bonding interactions within the ATP binding pocket.

Visualization: Synthesis of Imidazo[4,5-b]pyridine

The following Graphviz diagram depicts the workflow from the nitropyridine carbaldehyde to the fused drug scaffold.

Caption: General synthetic route for converting nitropyridine carbaldehydes to imidazopyridines.

Part 5: Stability & Safety Considerations

Working with nitropyridine carbaldehydes requires adherence to specific safety protocols due to the energetic nature of the nitro group and the reactivity of the aldehyde.

-

Energetic Potential: While not typically explosive, nitropyridines are energetic materials. Avoid heating crude residues to dryness at high temperatures (>100°C). Differential Scanning Calorimetry (DSC) is recommended before scaling up >100g.

-

Cannizzaro Instability: In the presence of strong bases (NaOH/KOH), pyridine aldehydes lacking alpha-protons can undergo the Cannizzaro reaction, disproportionating into the alcohol and the carboxylic acid. Always use non-nucleophilic bases (e.g., DIPEA,

) if base is required. -

Storage: Store under an inert atmosphere (Argon/Nitrogen) at 4°C. The aldehyde is prone to air oxidation to the carboxylic acid over time.

References

-

Bakke, J. M., & Ranes, E. (1997). Synthesis and Functionalization of 3-Nitropyridines. The mechanism of nitration using dinitrogen pentoxide.[2]

-

Dunn, A. D., & Norrie, R. (1988).[3] The oxidation of hydroxymethylpyridines to pyridinecarbaldehydes. Comparison of oxidation methods.

-

Sebbar, N. K., et al. (2022).[4] New Imidazo[4,5-b]pyridine Derivatives: Synthesis, Crystal Structures, and Reactivity. Detailed protocols for the conversion of nitropyridines to fused systems.

-

PubChem Compound Summary. (2024).

-

Korboukh, I., et al. (2010).[3] Process for preparation of nitropyridine derivatives.[1][2][5][6][7][8][9][10][11] Patent describing industrial scale-up considerations.[3]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nva.sikt.no [nva.sikt.no]

- 3. CN106518753A - Preparation method for 4-pyridinecarboxaldehyde - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chempanda.com [chempanda.com]

- 7. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]

Methodological & Application

nucleophilic aromatic substitution reactions of 2-Chloro-5-nitropyridine-4-carbaldehyde

Technical Application Note: Nucleophilic Aromatic Substitution of 2-Chloro-5-nitropyridine-4-carbaldehyde

Executive Summary

This guide details the reactivity profile and experimental protocols for This compound , a high-value heterocyclic intermediate.[1][2][3] This scaffold is characterized by a "Dual Electrophilic" nature, possessing a highly activated C2-chloride for nucleophilic aromatic substitution (SNAr) and a reactive C4-formyl group.[1][2][3]

Key Applications:

-

Precursor for Kinase Inhibitors: Synthesis of imidazo[1,2-a]pyridines and pyrazolo[3,4-b]pyridines via cascade cyclizations.[2][3]

-

Late-Stage Diversification: Regioselective introduction of amines, alkoxides, and thiols at the C2 position.[3]

Reactivity Profile & Mechanistic Insight

The this compound scaffold presents a unique challenge in regioselectivity due to three interacting electronic features:

-

Pyridine Nitrogen (N1): Exerts an inductive electron-withdrawing effect (-I), activating the C2 and C4 positions.[1][2][3]